2-Ethyl-6-oxopiperidine-4-carboxylic acid
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Description
2-Ethyl-6-oxopiperidine-4-carboxylic acid is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.19 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Ethyl-6-oxopiperidine-4-carboxylic acid consists of a piperidine ring with a carboxylic acid moiety . The InChI code for this compound is 1S/C8H13NO3/c1-2-6-3-5 (8 (11)12)4-7 (10)9-6/h5-6H,2-4H2,1H3, (H,9,10) (H,11,12) .Scientific Research Applications
Material Science and Biochemistry Applications:
- 2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a derivative of 2-Ethyl-6-oxopiperidine-4-carboxylic acid, has shown effectiveness as a β-turn and 310/α-helix inducer in peptides. It also serves as a rigid electron spin resonance probe and fluorescence quencher, making it valuable in material science and biochemistry (Toniolo, Crisma & Formaggio, 1998).
Penicillin G Biosynthesis:
- 6-Oxopiperidine-2-carboxylic acid (OCA), related to 2-Ethyl-6-oxopiperidine-4-carboxylic acid, can reverse the inhibition of Penicillium chrysogenum PQ-96’s penicillin G production caused by l-lysine. This suggests its potential use in enhancing antibiotic production (Kurz↦kowski et al., 1990).
Pharmaceutical Synthesis:
- A compound closely related to 2-Ethyl-6-oxopiperidine-4-carboxylic acid, namely 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, plays a significant role as an intermediate in synthesizing the anticoagulant, apixaban (Wang et al., 2017).
Peptide Synthesis Intermediates:
- Structures derived from 2,2,6,6-tetramethyl-4-[(benzyloxycarbonyl)amino]-1-oxypiperidine-4-carboxylic acid, related to 2-Ethyl-6-oxopiperidine-4-carboxylic acid, have been analyzed for their role as reactive intermediates in peptide synthesis. These structures are essential for understanding the peptide bond formation process (Crisma et al., 1997).
Antibacterial Agents Synthesis:
- Derivatives of 2-oxo-1,8-naphthyridine-3-carboxylic acid, which is structurally similar to 2-Ethyl-6-oxopiperidine-4-carboxylic acid, have shown potent gastric antisecretory properties and are being explored for their antibacterial activities (Santilli et al., 1987).
properties
IUPAC Name |
2-ethyl-6-oxopiperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-6-3-5(8(11)12)4-7(10)9-6/h5-6H,2-4H2,1H3,(H,9,10)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCNXODZAAVYAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(CC(=O)N1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30321891 |
Source
|
Record name | MLS003171471 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30321891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-6-oxopiperidine-4-carboxylic acid | |
CAS RN |
38478-84-1 |
Source
|
Record name | MLS003171471 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382846 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS003171471 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30321891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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